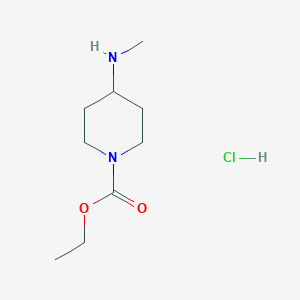

Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl 4-(methylamino)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-3-13-9(12)11-6-4-8(10-2)5-7-11;/h8,10H,3-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDLDXHPSPHVLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride typically involves the reaction of ethyl 4-piperidinecarboxylate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides, thiols, or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride exhibits various biological activities, making it a candidate for therapeutic applications.

Antiviral Activity

Recent studies have indicated that this compound possesses antiviral properties. In a model evaluating its efficacy against influenza viruses, it demonstrated significant reductions in viral loads, suggesting its potential as an antiviral agent .

Anticancer Properties

This compound has also been investigated for its cytotoxic effects on cancer cell lines. For example, it showed significant growth inhibition in MCF-7 and MDA-MB-231 breast cancer cells. The IC50 values ranged from 0.87 to 12.91 μM, indicating its potency compared to traditional chemotherapeutics like 5-Fluorouracil .

Case Study 1: Antiviral Efficacy

In a controlled study involving mice infected with influenza, the administration of Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride resulted in over a 2-log reduction in viral load following oral administration. This finding underscores the compound's potential as an antiviral therapeutic .

Case Study 2: Cancer Cell Line Testing

A comparative analysis involving multiple compounds revealed that Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride had superior selectivity against cancer cells compared to traditional treatments. The compound induced apoptosis and increased levels of caspase activity, suggesting a mechanism involving programmed cell death pathways .

Data Tables

The following tables summarize key findings related to the compound's synthesis and biological activity.

Table 1: Synthesis Conditions and Yields

| Reaction Component | Conditions | Yield (%) |

|---|---|---|

| Ethyl 4-aminopiperidinecarboxylate + Chloro Compound | Dimethylacetamide, 155°C, 68h | 45% |

| Ethyl 4-aminopiperidinecarboxylate + Phenol | Sealed vessel, 82°C, 20h + additional heating | Not specified |

| Activity Type | Model/Cell Line | IC50 (μM) |

|---|---|---|

| Antiviral | Influenza-infected mice | >2-log reduction |

| Anticancer | MCF-7 Breast Cancer Cells | 0.87 - 12.91 |

| Anticancer | MDA-MB-231 Breast Cancer Cells | Not specified |

Mechanism of Action

The mechanism of action of Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride can be compared with other similar compounds, such as:

Ethyl 4-amino-1-piperidinecarboxylate: This compound lacks the methylamino group, which can affect its reactivity and applications.

Ethyl 4-(methylamino)piperidine-1-carboxylate: The non-hydrochloride form of the compound, which may have different solubility and stability properties.

Biological Activity

Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride, a compound with the chemical formula C9H19ClN2O2, has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride is characterized by its piperidine backbone, which is a common motif in many bioactive compounds. The presence of the ethyl and methylamino groups contributes to its unique pharmacological properties. The compound can be synthesized through various methods, typically involving the reaction of piperidine derivatives with carboxylic acid derivatives under controlled conditions .

The biological activity of Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. It can function as both an inhibitor and an activator , depending on the biological context:

- Inhibition : The compound may inhibit certain enzyme activities, which could lead to therapeutic effects in conditions where these enzymes are overactive.

- Activation : Conversely, it can activate pathways that promote beneficial cellular responses.

The exact pathways involved depend on the specific application and biological system being studied .

Pharmacological Applications

Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride has shown promise in several pharmacological contexts:

- Neuropharmacology : It has been investigated for its potential effects on neurotransmitter systems, particularly in relation to anxiety and depression .

- Cancer Research : The compound's ability to modulate signaling pathways involved in cell proliferation and survival positions it as a candidate for cancer therapy .

- Enzyme Inhibition : It has been noted for its role in inhibiting specific kinases that are implicated in various diseases .

Study 1: Anticancer Activity

A study evaluated the effects of Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride on cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective inhibition of cell growth. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound. In vitro assays demonstrated that it could protect neuronal cells from oxidative stress-induced damage. The findings suggest that Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride may have therapeutic potential in neurodegenerative diseases .

Comparative Analysis with Related Compounds

To contextualize the biological activity of Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride, it is useful to compare it with similar piperidine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-amino-1-piperidinecarboxylate | Amino group at position 4 | Moderate enzyme inhibition |

| Ethyl 1-methylpiperidine-4-carboxylate | Methyl substitution at position 1 | Antidepressant properties |

| Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | Hydroxymethyl group enhances solubility | Enhanced neuroprotective effects |

This table illustrates how variations in substituents can significantly alter the pharmacological profiles of piperidine derivatives.

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Mannich reactions or nucleophilic substitutions, to introduce the methylamino and carboxylate groups onto the piperidine ring. For example, tert-butyl-protected intermediates (e.g., tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate) can be deprotected under acidic conditions to yield the hydrochloride salt . Optimization includes:

- Temperature Control : Maintain reaction temperatures between 0–5°C during sensitive steps (e.g., amine alkylation) to minimize side reactions.

- Catalyst Selection : Use palladium catalysts for coupling reactions to improve yield (e.g., 87–98% yields reported in Mannich reactions) .

- Purification : Employ column chromatography or recrystallization to isolate high-purity crystals (≥98% purity) .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride?

- Methodological Answer :

- HPLC-MS : Quantify purity and detect impurities (e.g., EP-listed impurities like methyl esters or carboxylic acid derivatives) using reverse-phase C18 columns with UV detection at 254 nm .

- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on piperidine ring protons (δ 2.5–3.5 ppm) and ester carbonyl signals (δ 170–175 ppm) .

- Elemental Analysis : Validate molecular composition (C, H, N, Cl) with deviations <0.4% from theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Ethyl 4-(methylamino)piperidine derivatives across different in vitro models?

- Methodological Answer : Contradictions may arise from differences in cell lines, assay conditions, or metabolite stability. Strategies include:

- Model Standardization : Use validated cell lines (e.g., SH-SY5Y for neuropathic pain studies) and control for variables like serum concentration and passage number .

- Metabolite Profiling : Perform LC-MS to identify active metabolites (e.g., de-ethylated derivatives) that may contribute to observed discrepancies .

- Pathway-Specific Assays : Compare mitochondrial dysfunction (via JC-1 staining for membrane potential) and oxidative stress markers (e.g., ROS levels) to contextualize activity .

Q. What strategies are recommended for elucidating the metabolic stability of Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride in hepatic microsomal assays?

- Methodological Answer :

- Incubation Conditions : Use human liver microsomes (HLMs) with NADPH regeneration systems at 37°C, sampling at 0, 15, 30, and 60 minutes.

- Metabolite Identification : Employ UPLC-QTOF-MS to detect phase I metabolites (e.g., N-demethylation or ester hydrolysis products) .

- Enzyme Inhibition : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to assess isoform-specific contributions to metabolism .

Q. How can researchers design experiments to differentiate between on-target and off-target effects of Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride in neurological studies?

- Methodological Answer :

- CRISPR/Cas9 Knockout Models : Generate cell lines lacking putative targets (e.g., mitochondrial mitoNEET or opioid receptors) to isolate on-target effects .

- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-naloxone for opioid receptor studies) to quantify binding affinity and specificity .

- Transcriptomic Profiling : Perform RNA-seq to identify differentially expressed genes in treated vs. untreated models, filtering for pathways unrelated to the compound’s hypothesized mechanism .

Data Contradiction Analysis

Q. How should researchers address discrepancies in the reported solubility and stability of Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride under varying pH conditions?

- Methodological Answer :

- pH-Dependent Solubility Studies : Measure solubility in buffers (pH 1–10) using nephelometry. For example, solubility may decrease above pH 7 due to precipitation of the free base form .

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks, analyzing degradation products via HPLC. Hydrolysis of the ester group is a common degradation pathway .

- Counterion Effects : Compare hydrochloride vs. free base forms, as salt formation typically enhances aqueous solubility but may reduce stability in acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.